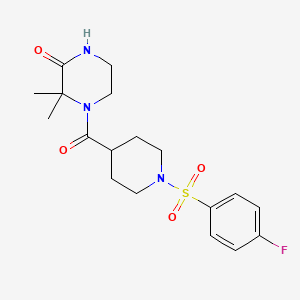

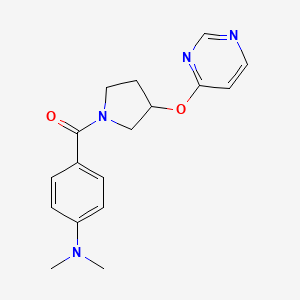

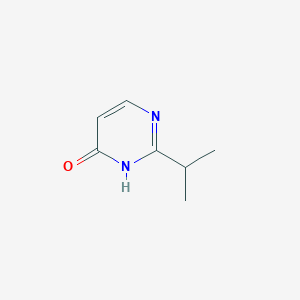

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine, commonly known as EPPY, is a chemical compound that has gained significant attention in scientific research. EPPY is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 results in increased levels of cGMP, which plays a crucial role in various physiological processes, including smooth muscle relaxation and vasodilation.

Scientific Research Applications

Antiproliferative Activity

A study by Mallesha et al. (2012) synthesized a series of compounds structurally related to the mentioned chemical, evaluating their antiproliferative effects against human cancer cell lines using the MTT assay method. Compounds from this series exhibited moderate to good activity, suggesting potential for cancer therapy research. The study indicates the importance of sulfonyl and piperazine derivatives in developing anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Novel pyrimidine derivatives, including those with sulfonyl moieties, were synthesized and showed antimicrobial activity, as discussed by Ammar et al. (2004). This research highlights the chemical's relevance in designing new antimicrobial agents, reflecting its broad spectrum of applications in combating microbial resistance (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Crystal Engineering

Elacqua et al. (2013) explored the crystal engineering aspects of sulfadiazine and pyridines to prepare organic co-crystals and salts. This study showcases the chemical's utility in crystal engineering to modify the hydrogen-bonding patterns and thus influence the material properties of the resulting crystals (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Platelet Aggregation Inhibition

Research by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists introduces the chemical's potential in developing therapies for conditions necessitating the inhibition of platelet aggregation. Modifications at the pyrimidine's position led to compounds with significant potency and desirable pharmacokinetic properties (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Antioxidant Properties

Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, demonstrating their antioxidant properties and potential for treating age-related diseases. This study underscores the compound's role in developing multifunctional antioxidants, offering therapeutic avenues for cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).

properties

IUPAC Name |

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-13-11-24(12-14-25)20-15-19(21-16-22-20)23-9-3-4-10-23/h3-10,15-16H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKJBPSGYDAHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2918893.png)

![1-Cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2918896.png)

![Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2918898.png)

![4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2918900.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)